Optimized Lipophilicity (LogP) Profile: 2-Methoxy-6-(trifluoromethoxy)quinoline Balances Membrane Permeability and Solubility
The predicted partition coefficient (LogP) of 2-Methoxy-6-(trifluoromethoxy)quinoline is 3.14 . This value falls between the less lipophilic 2-methoxyquinoline (LogP 2.1) [1] and the more lipophilic 6-(trifluoromethoxy)quinoline (LogP 3.4) [2], representing a balanced profile that may avoid the solubility limitations of highly lipophilic analogs while maintaining sufficient membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | LogP = 3.14 |
| Comparator Or Baseline | 2-Methoxyquinoline: LogP = 2.1; 6-(Trifluoromethoxy)quinoline: LogP = 3.4 |
| Quantified Difference | ΔLogP = +1.04 vs. 2-methoxyquinoline; -0.26 vs. 6-(trifluoromethoxy)quinoline |
| Conditions | Predicted/computed values |
Why This Matters
Lipophilicity is a critical determinant of ADME properties; an intermediate LogP can offer a superior balance of permeability and aqueous solubility.
- [1] 2-Methoxyquinoline. PubChem CID 138869, Computed by XLogP3 3.0, 2025. View Source
- [2] 6-(Trifluoromethoxy)quinoline. PubChem CID 15550357, Computed by XLogP3 3.0, 2024. View Source
